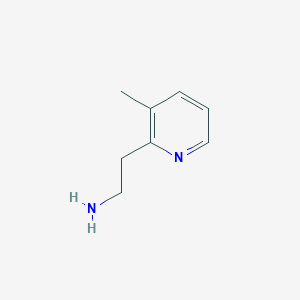

2-(3-Methylpyridin-2-YL)ethanamine

説明

Significance of Pyridine-Containing Amine Scaffolds in Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. rsc.org The pyridine ring, an isostere of benzene (B151609), is a key component in over 7000 existing drug molecules. rsc.org Its importance stems from its characteristic chemical properties, including basicity, solubility in water, and the ability to form hydrogen bonds. rsc.orgnih.gov These properties often lead to improved pharmacokinetic profiles of drug candidates. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the amine group in the side chain can act as a hydrogen bond donor, making these scaffolds valuable in designing molecules that can interact with biological targets. rsc.org Pyridine-containing compounds are found in numerous naturally occurring alkaloids and vitamins, such as nicotine (B1678760) and pyridoxine. rsc.org In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its consistent presence in a diverse range of FDA-approved drugs. rsc.orgrsc.org These drugs are used to treat a wide variety of conditions, including cancer, HIV, and tuberculosis. nih.gov The versatility of pyridine and its derivatives as reactants and starting materials for structural modifications has long fascinated medicinal chemists, inspiring the creation of novel compounds with significant biological utility. researchgate.net

Overview of the Compound's Role as a Versatile Synthetic Building Block and Intermediate

2-(3-Methylpyridin-2-YL)ethanamine serves as a valuable building block in organic synthesis. Its structure contains two key reactive sites: the primary amine of the ethanamine side chain and the nitrogen atom of the pyridine ring. The primary amine is a nucleophile and can readily participate in a variety of chemical reactions, such as amidation, alkylation, and reductive amination, to form more complex molecules. google.comgoogle.com

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C8H12N2 nih.gov |

| Molecular Weight | 136.19 g/mol nih.gov |

| CAS Number | 851670-19-4 nih.gov |

| Canonical SMILES | CC1=C(N=CC=C1)CCN nih.gov |

| InChI Key | DZBIXJNIABTHHX-UHFFFAOYSA-N nih.gov |

Research Trajectory and Academic Interest in this compound and its Derivatives

The academic and industrial interest in this compound is evident from the wide array of its derivatives that have been synthesized and studied. Researchers have explored modifications at various positions of the core structure to investigate their impact on chemical reactivity and biological activity. This exploration has led to a diverse library of related compounds.

The synthesis of these derivatives often involves leveraging the reactivity of the ethanamine side chain or modifying the pyridine ring. For instance, the primary amine can be N-alkylated or N-acylated to introduce different functional groups. uni.lusigmaaldrich.com Furthermore, additional substituents can be introduced onto the pyridine ring to fine-tune the electronic and steric properties of the molecule. synblock.com The availability of numerous such derivatives from chemical suppliers indicates a sustained demand from the research community, suggesting their use in discovery pipelines for new materials and therapeutics. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The table below showcases a selection of derivatives, illustrating the structural diversity that has been explored.

| Compound Name | CAS Number | Molecular Formula |

| 2-(3-Chloro-5-methylpyridin-2-YL)ethanamine | 1393570-77-8 | C8H11ClN2 synblock.com |

| N-[2-(pyridine-2-yl)ethyl]ethanamine | 5452-87-9 (free base) | C9H14N2 lgcstandards.com |

| 2-(Pyridin-3-yl)ethanamine | 20173-24-4 | C7H10N2 sigmaaldrich.com |

| 2-(6-Methylpyridin-2-yl)ethanamine | 19363-94-1 | C8H12N2 sigmaaldrich.com |

| N-(3-Methylpyridin-2-yl)ethane-1,2-diamine | 81528-65-6 | C8H13N3 sigmaaldrich.com |

| Methyl[1-(3-methylpyridin-2-yl)ethyl]amine | Not Available | C9H14N2 uni.lu |

| N-Ethyl-2-(pyridin-4-yl)ethanamine | 99516-20-8 | C9H14N2 sigmaaldrich.com |

Scope and Research Focus of the Comprehensive Outline

This article has provided a focused overview of the chemical compound this compound. The discussion has centered on the fundamental importance of the pyridine-containing amine scaffold in the broader context of organic synthesis and medicinal chemistry. It has highlighted the specific role of this compound as a versatile synthetic intermediate and shed light on the ongoing research interest in this molecule and its derivatives. The content has been structured to deliver a scientifically accurate and informative perspective, strictly adhering to the outlined topics.

Structure

3D Structure

特性

IUPAC Name |

2-(3-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBIXJNIABTHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586319 | |

| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851670-19-4 | |

| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methylpyridin 2 Yl Ethanamine

Established Synthetic Routes and Reaction Pathways

The synthesis of 2-(3-methylpyridin-2-yl)ethanamine is not as widely documented as that of some other pyridine (B92270) derivatives. However, established organo-chemical principles allow for the development of reliable synthetic routes. The two most prominent strategies involve the reduction of a nitrile precursor and the reductive amination of a ketone.

Multi-Step Synthesis Strategies

Multi-step syntheses offer a high degree of control over the reaction intermediates, often leading to higher purities of the final product.

Route 1: Reduction of 2-(3-Methylpyridin-2-yl)acetonitrile (B1322600)

A common and effective multi-step approach commences with the synthesis of 2-(3-methylpyridin-2-yl)acetonitrile, which is subsequently reduced to the desired ethanamine.

Step 1: Synthesis of the Acetonitrile (B52724) Precursor: The precursor, 2-(3-methylpyridin-2-yl)acetonitrile, can be prepared from 2,3-dimethylpyridine. This transformation can be achieved through various methods, including ammoxidation or a multi-step sequence involving halogenation followed by cyanation.

Step 2: Reduction of the Nitrile: The nitrile group of 2-(3-methylpyridin-2-yl)acetonitrile can be reduced to a primary amine using several reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). rsc.org The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. Alternatively, chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a cobalt salt can also be effective. organic-chemistry.org

Route 2: Reductive Amination of 2-Acetyl-3-methylpyridine

Another viable multi-step synthesis involves the reductive amination of 2-acetyl-3-methylpyridine. nih.gov

Step 1: Synthesis of the Ketone Precursor: 2-Acetyl-3-methylpyridine can be synthesized through various acylation methods starting from 3-methylpyridine (B133936) or its derivatives.

Step 2: Reductive Amination: The ketone is reacted with an ammonia (B1221849) source, such as ammonia gas or ammonium (B1175870) salts, to form an intermediate imine. This imine is then reduced in situ to the primary amine. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.comyoutube.com NaBH₃CN is particularly effective as it is selective for the reduction of the iminium ion over the ketone starting material. masterorganicchemistry.com

One-Pot Reaction Approaches and Efficiency Considerations

One-pot reactions offer advantages in terms of reduced reaction time, lower solvent consumption, and simplified work-up procedures.

A potential one-pot synthesis of 2-substituted pyridines can be envisioned starting from pyridine N-oxides. semanticscholar.orgumich.edu For the synthesis of this compound, this could involve the reaction of 3-methylpyridine N-oxide with a suitable two-carbon synthon that can be converted to an ethylamine (B1201723) group. For instance, reaction with a protected acetaldehyde (B116499) equivalent or a vinylamine (B613835) surrogate in the presence of an activating agent could potentially lead to the desired product in a single pot. semanticscholar.orgumich.edu While specific examples for the synthesis of this compound via this method are not extensively reported, the general methodology for the synthesis of 2-aminopyridines from pyridine N-oxides is well-established and could be adapted. semanticscholar.orgumich.edu

Efficiency in these one-pot reactions is highly dependent on the careful selection of reagents and reaction conditions to minimize side reactions and maximize the yield of the target compound.

Precursor Compounds and Starting Materials Selection

The selection of appropriate precursor compounds is critical for the successful synthesis of this compound. The availability, cost, and reactivity of these starting materials are key considerations.

| Precursor Compound | Corresponding Synthetic Route | Key Considerations |

| 2,3-Dimethylpyridine | Reduction of 2-(3-Methylpyridin-2-yl)acetonitrile | Readily available starting material. The initial functionalization at the 2-methyl group can be challenging and may require specific reaction conditions. |

| 3-Methylpyridine | Reductive Amination of 2-Acetyl-3-methylpyridine | A common and relatively inexpensive starting material. The introduction of the acetyl group at the 2-position requires regioselective acylation. |

| 3-Methylpyridine N-oxide | One-Pot Reaction Approaches | Can be prepared by oxidation of 3-methylpyridine. arkat-usa.org The N-oxide activates the pyridine ring for nucleophilic substitution at the 2-position. semanticscholar.orgumich.edu |

| 2-(3-Methylpyridin-2-yl)acetonitrile | Reduction to the ethanamine | A key intermediate that directly leads to the target compound upon reduction. Its synthesis is a crucial step in this route. |

| 2-Acetyl-3-methylpyridine | Reductive amination | Another key intermediate that can be converted to the target amine in a single step. Its synthesis from 3-methylpyridine is a key consideration. |

Optimization of Reaction Conditions and Parameters

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

Temperature and Pressure Effects

For Catalytic Hydrogenation of 2-(3-Methylpyridin-2-yl)acetonitrile:

Temperature and hydrogen pressure are critical parameters in the catalytic hydrogenation of nitriles.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as hydrogenolysis of the C-N bond or decomposition of the starting material or product. The optimal temperature is typically determined empirically for a specific catalyst and substrate. For the hydrogenation of similar aromatic nitriles, temperatures in the range of 80-150°C are often employed. researchgate.net

Pressure: Increased hydrogen pressure generally enhances the rate of hydrogenation by increasing the concentration of dissolved hydrogen. Typical pressures for nitrile reduction range from atmospheric pressure to over 100 atm. High-pressure reactors are often necessary to achieve reasonable reaction times and high conversions. nih.gov

The table below illustrates the effect of temperature and pressure on a representative catalytic hydrogenation of a picolinonitrile, which is structurally related to the precursor of the target compound.

| Catalyst | Substrate | Temperature (°C) | Pressure (atm) | Yield of Amine (%) | Reference |

| Raney Nickel | Picolinonitrile | 100 | 50 | 85 | rsc.org |

| Pd/C | Picolinonitrile | 120 | 60 | 90 | illinois.edu |

| PtO₂ | Picolinonitrile | 80 | 40 | 92 | rsc.org |

| Raney Nickel | Picolinonitrile | 120 | 50 | 78 | rsc.org |

| Pd/C | Picolinonitrile | 100 | 60 | 88 | illinois.edu |

Solvent Selection and Catalysis

Solvent Selection:

For Nitrile Reduction: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used for catalytic hydrogenation as they can help to protonate the intermediate imine, facilitating its reduction. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dioxane are often used for reductions with metal hydrides like LiAlH₄.

For Reductive Amination: The choice of solvent is crucial to facilitate both the formation of the imine and its subsequent reduction. Methanol or ethanol are often good choices. In some cases, a co-solvent like acetic acid is added to catalyze imine formation. masterorganicchemistry.comyoutube.com

Catalysis:

The catalyst plays a pivotal role in the efficiency and selectivity of the hydrogenation reactions.

Catalysts for Nitrile Reduction: As mentioned, Raney Nickel, Pd/C, and PtO₂ are common catalysts. rsc.orgillinois.edu The choice of catalyst can influence the reaction conditions required and the potential for side reactions. For example, Raney Nickel is a cost-effective and highly active catalyst, but may require higher pressures. masterorganicchemistry.com Palladium and platinum catalysts are often more active at lower temperatures and pressures but are more expensive. illinois.edu

Catalysts for Reductive Amination: While the reducing agent is key, the reaction can also be influenced by acid or base catalysis to promote imine formation. masterorganicchemistry.comyoutube.com

The following table provides a summary of different catalysts used in the hydrogenation of nitriles to primary amines.

| Catalyst | Substrate Type | Typical Reaction Conditions | Advantages | Disadvantages | Reference |

| Raney Nickel | Aromatic and Aliphatic Nitriles | High pressure H₂, 80-150°C, Ethanol | Cost-effective, high activity | May require harsh conditions, potential for side reactions | masterorganicchemistry.comresearchgate.net |

| Palladium on Carbon (Pd/C) | Aromatic Nitriles | Moderate pressure H₂, 50-120°C, Methanol/Ethanol | High activity, good selectivity | More expensive than Nickel | illinois.edu |

| Platinum Oxide (PtO₂) (Adams' catalyst) | Aromatic and Aliphatic Nitriles | Low to moderate pressure H₂, RT-100°C, Acetic Acid/Ethanol | Highly active, can be used under milder conditions | Expensive | rsc.org |

| Cobalt-based catalysts | Aromatic and Aliphatic Nitriles | High pressure H₂, 100-180°C, various solvents | Can offer different selectivity profiles | May require higher temperatures and pressures | nih.gov |

Reagent Stoichiometry and Addition Protocols

The synthesis of this compound can be strategically planned via a two-step process commencing with the formation of a nitrile intermediate, 2-(3-methylpyridin-2-yl)acetonitrile, followed by its reduction to the target primary amine.

A plausible route begins with the reaction of 2-chloro-3-methylpyridine (B94477) with acetonitrile. This nucleophilic substitution reaction is typically facilitated by a strong base to deprotonate acetonitrile, forming a nucleophilic carbanion that subsequently attacks the electrophilic carbon at the 2-position of the pyridine ring.

Following the successful synthesis of the nitrile intermediate, the next critical step is its reduction to this compound. This transformation can be achieved using several reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice for converting nitriles to primary amines. libretexts.org The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile group. libretexts.org

Alternatively, catalytic hydrogenation offers a greener approach to the reduction of the nitrile intermediate. wikipedia.org This method typically employs a metal catalyst, such as Raney nickel, palladium, or platinum, under a hydrogen atmosphere. wikipedia.org The choice of catalyst and reaction conditions, including pressure and temperature, is crucial to ensure high selectivity for the primary amine and to minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Table 1: Proposed Reagent Stoichiometry for the Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Molar Ratio (Reactant 1:Reactant 2:Reagent) |

| 1. Nitrile Formation | 2-Chloro-3-methylpyridine | Acetonitrile | Sodium Amide (NaNH₂) | Toluene | 1 : 1.05 : 2.2 |

| 2. Nitrile Reduction (Hydride) | 2-(3-Methylpyridin-2-yl)acetonitrile | Lithium Aluminum Hydride (LiAlH₄) | - | Dry Ether | 1 : 1.5 |

| 2. Nitrile Reduction (Catalytic) | 2-(3-Methylpyridin-2-yl)acetonitrile | Hydrogen (H₂) | Raney Nickel | Methanol/Ammonia | 1 : excess : catalytic |

This data is based on general procedures for similar reactions and may require optimization for this specific synthesis.

The addition protocol for the nitrile formation step typically involves the slow addition of the base, such as sodium amide, to a solution of 2-chloro-3-methylpyridine and acetonitrile in an inert solvent like toluene, often at reduced temperatures to control the exothermic reaction. For the hydride reduction, a solution of the nitrile intermediate is added dropwise to a suspension of LiAlH₄ in a dry ether solvent at a low temperature. In catalytic hydrogenation, the nitrile, solvent, and catalyst are combined in a pressure vessel, which is then filled with hydrogen gas.

Purification Techniques for Synthetic Intermediates and Final Product

The purification of both the intermediate nitrile and the final amine product is essential to obtain a compound of high purity. A combination of chromatographic, recrystallization, and distillation techniques is often employed.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Column chromatography is a versatile technique for purifying the synthetic intermediates and the final product. For the separation of the relatively non-polar 2-(3-methylpyridin-2-yl)acetonitrile, a normal-phase silica (B1680970) gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be appropriate.

For the purification of the more polar final product, this compound, reverse-phase high-performance liquid chromatography (HPLC) could be a suitable method. A C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like sulfuric acid or formic acid to improve peak shape, can be effective for separating the amine from impurities. youtube.comresearchgate.net Cation-exchange chromatography can also be a powerful technique for purifying pyridine derivatives. nih.gov

Table 2: Proposed HPLC Purification Parameters

| Compound | Column Type | Mobile Phase | Detection Wavelength |

| This compound | C18 Reverse-Phase | Acetonitrile/Water with 0.1% Formic Acid | 260 nm |

These parameters are based on methods for similar compounds and may require optimization.

Recrystallization and Distillation Protocols

Recrystallization is a common method for purifying solid compounds. The final product, this compound, can be converted to its hydrochloride salt by treatment with hydrochloric acid. Amine hydrochlorides often have well-defined crystal structures and can be recrystallized from various solvents. orgsyn.orggoogle.com Suitable solvents for the recrystallization of amine hydrochlorides include ethanol, n-butanol, or mixtures of protic and aprotic solvents. orgsyn.orgresearchgate.net The choice of solvent depends on the solubility of the salt at different temperatures.

Vacuum distillation can be employed for the purification of the free base form of this compound, which is expected to be a liquid at room temperature. This technique is particularly useful for separating the product from non-volatile impurities. The distillation should be performed under reduced pressure to avoid decomposition of the amine at high temperatures.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic routes.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netsigmaaldrich.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of this compound via the nitrile reduction route has a variable atom economy depending on the chosen reduction method. Catalytic hydrogenation offers a higher atom economy compared to the use of stoichiometric metal hydride reducing agents like LiAlH₄, as the only byproduct is water (if any). wikipedia.org

Table 3: Theoretical Atom Economy for Nitrile Reduction Step

| Reduction Method | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| LiAlH₄ Reduction | C₈H₇N₂ (nitrile) + LiAlH₄ + H₂O (workup) | C₈H₁₂N₂ (amine) | LiAlO₂ + H₂ | ~49% |

| Catalytic Hydrogenation | C₈H₇N₂ (nitrile) + 2H₂ | C₈H₁₂N₂ (amine) | None | 100% |

Calculations are based on the molecular weights of the reactants and the desired product.

Use of Environmentally Benign Solvents and Catalysts

The choice of solvents and catalysts significantly impacts the environmental footprint of a synthesis. Traditional solvents like dichloromethane (B109758) and tetrahydrofuran (THF) are effective but pose environmental and health risks. sigmaaldrich.com Green chemistry encourages the use of more benign alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, can be a greener substitute for THF in reactions like hydride reductions. sigmaaldrich.com Triacetin, derived from glycerol, is another sustainable solvent alternative. acs.org

In the context of catalysis, replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. The use of catalytic hydrogenation instead of metal hydrides for the nitrile reduction step is a prime example. wikipedia.org Furthermore, research into the use of more sustainable and earth-abundant metal catalysts for hydrogenation reactions is an active area of development. acs.org The discovery of nitrile reductases, enzymes that can catalyze the reduction of nitriles to amines, presents an opportunity for developing highly sustainable, biocatalytic routes in the future, although significant challenges remain in their practical application.

Chemical Transformations and Derivatization of 2 3 Methylpyridin 2 Yl Ethanamine

Reactivity of the Ethanamine Moiety

The ethanamine side chain of 2-(3-methylpyridin-2-yl)ethanamine is a primary site for a variety of chemical modifications. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base, enabling reactions such as acylation, alkylation, and condensation with carbonyl compounds.

The primary amine of this compound readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. This acylation reaction is a fundamental transformation for introducing a wide array of functional groups onto the ethanamine nitrogen. The resulting N-[2-(3-methylpyridin-2-yl)ethyl]amides are often crystalline solids and are important intermediates in medicinal chemistry.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, acetate). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Table 1: Examples of Acylation Reactions of this compound

| Acylating Agent | Product |

| Acetyl chloride | N-[2-(3-methylpyridin-2-yl)ethyl]acetamide |

| Benzoyl chloride | N-[2-(3-methylpyridin-2-yl)ethyl]benzamide |

| Acetic anhydride | N-[2-(3-methylpyridin-2-yl)ethyl]acetamide |

The nitrogen atom of the ethanamine moiety can be alkylated by reaction with alkyl halides or other alkylating agents. As a primary amine, this compound can undergo mono-, di-, and even tri-alkylation, leading to the formation of secondary, tertiary amines, and quaternary ammonium (B1175870) salts, respectively. Controlling the degree of alkylation can be challenging due to the increasing nucleophilicity of the amine with each successive alkylation. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-alkylation can be achieved to yield secondary amines.

Table 2: Potential Products from Alkylation of this compound

| Alkylating Agent | Mono-alkylation Product | Di-alkylation Product |

| Methyl iodide | N-methyl-2-(3-methylpyridin-2-yl)ethanamine | N,N-dimethyl-2-(3-methylpyridin-2-yl)ethanamine |

| Benzyl bromide | N-benzyl-2-(3-methylpyridin-2-yl)ethanamine | N,N-dibenzyl-2-(3-methylpyridin-2-yl)ethanamine |

Reductive amination is a powerful method for the formation of C-N bonds and is a key strategy for the synthesis of more complex secondary and tertiary amines starting from this compound. This two-step process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine (or an enamine intermediate), which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often crucial for the success of the reaction, with milder reagents like NaBH₃CN being selective for the iminium ion over the carbonyl starting material.

This method provides a versatile route to a wide range of N-substituted derivatives of this compound.

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid or a base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

Schiff bases derived from this compound are valuable intermediates in organic synthesis and can be used in a variety of subsequent transformations, including reduction to secondary amines (as in reductive amination), cycloaddition reactions, and as ligands in coordination chemistry.

Table 3: Examples of Schiff Base Formation with this compound

| Carbonyl Compound | Schiff Base Product |

| Benzaldehyde | (E)-N-benzylidene-2-(3-methylpyridin-2-yl)ethanamine |

| Acetone | N-(propan-2-ylidene)-2-(3-methylpyridin-2-yl)ethanamine |

| Salicylaldehyde | 2-(((E)-2-(3-methylpyridin-2-yl)ethyl)imino)methyl)phenol |

As a primary amine, this compound can act as a nucleophile in a variety of addition and substitution reactions. It can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino ketones or esters. Furthermore, it can undergo nucleophilic substitution reactions with substrates bearing a good leaving group, such as alkyl halides (as discussed in the alkylation section) and epoxides. The ring-opening of epoxides with this compound results in the formation of β-amino alcohols.

Functionalization and Modification of the Pyridine (B92270) Ring System

The 3-methylpyridine (B133936) ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The nitrogen atom in the ring deactivates the ring towards electrophilic aromatic substitution, making such reactions more challenging compared to benzene (B151609) derivatives. However, the pyridine ring can still undergo functionalization through several methods.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, on the pyridine ring generally require harsh reaction conditions. The substitution typically occurs at the 3- and 5-positions relative to the ring nitrogen, as these positions are less deactivated. The presence of the methyl and ethylamine (B1201723) substituents on the ring will further influence the regioselectivity of these reactions.

More modern and versatile methods for pyridine functionalization involve metal-catalyzed cross-coupling reactions. If the pyridine ring is first halogenated, for example, at the 5-position, the resulting halopyridine can participate in a variety of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, alkynyl, and amino substituents onto the pyridine core, providing access to a diverse library of derivatives. Furthermore, direct C-H functionalization of the pyridine ring is an emerging area that offers a more atom-economical approach to its modification.

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. youtube.comutexas.edu This deactivation is further compounded by the potential for the nitrogen to be protonated or to coordinate with Lewis acids under typical EAS reaction conditions, which further diminishes the ring's electron density. youtube.comrsc.org When EAS does occur, it is highly selective for the C-3 (meta) position, as attack at the C-2, C-4, or C-6 positions would result in a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quora.comyoutube.com

For this compound, the existing substituents—a methyl group at C-3 and an ethylamine group at C-2—introduce additional electronic and steric considerations. The methyl group is a weak activating group, while the ethylamine substituent's effect can be complex. The amino group itself is activating, but under acidic conditions, it will be protonated to an ammonium group, which is strongly deactivating.

Given these factors, electrophilic aromatic substitution on the pyridine core of this compound is expected to be challenging. Any potential substitution would likely occur at the C-5 position, which is meta to the deactivating pyridine nitrogen and avoids the steric hindrance of the existing substituents. However, forcing conditions would be necessary, and yields are anticipated to be low. To enhance reactivity, derivatization of the pyridine to its N-oxide can be employed to increase electron density in the ring, directing electrophiles to the C-4 and C-6 positions. rsc.org

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Substituents

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to pyridine derivatives. researchgate.net While specific examples involving this compound are not prevalent in the literature, the principles can be extended from related structures. For these reactions to occur at a pyridine substituent, the substituent must typically be a halide or a triflate.

Should a halogen be introduced onto the pyridine ring of this compound, for instance at the C-5 position, it could serve as a handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely used to functionalize pyridines. researchgate.netnih.gov The presence of the pyridine nitrogen can influence the catalytic cycle, sometimes acting as a coordinating ligand that can either facilitate or hinder the reaction depending on the specific catalyst system and reaction conditions. mdpi.comrsc.org For example, the formation of stable complexes between the pyridine nitrogen and the metal center can lead to catalyst inhibition in some cases. mdpi.com

Oxidation and Reduction of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is susceptible to both oxidation and reduction.

Oxidation: The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. abertay.ac.uk The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. As mentioned, it activates the ring towards electrophilic substitution, particularly at the C-4 and C-6 positions. rsc.org

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various hydrogenation conditions. This typically involves catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under hydrogen pressure. The reduction transforms the aromatic heterocycle into a saturated one, significantly altering its chemical and physical properties. It is worth noting that the degradation of related alkylpyridines can proceed via the reduction of the aromatic ring. nih.gov

Cyclization Reactions and Formation of Heterocyclic Ring Systems Incorporating the Moiety

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive pyridine unit, makes it a valuable precursor for the synthesis of various fused and polycyclic heterocyclic systems.

Synthesis of Fused Heterocycles

The ethylamine side chain can readily participate in cyclization reactions with appropriate reagents to form new rings fused to the pyridine core. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. The primary amine can react with one carbonyl group to form an imine, followed by an intramolecular cyclization and dehydration involving the pyridine nitrogen.

Another common strategy involves the reaction with α,β-unsaturated carbonyl compounds. The initial Michael addition of the amine to the unsaturated system, followed by an intramolecular condensation, can lead to the formation of dihydropyridopyrimidine or related fused systems.

Annulation Strategies

Annulation strategies involve the construction of a new ring onto the existing pyridine framework. The ethylamine moiety of this compound can be a key component in these strategies. For instance, Pictet-Spengler or Bischler-Napieralski type reactions, traditionally used for the synthesis of isoquinolines, can be adapted. Reaction of the amine with an aldehyde or ketone would form an imine, which could then be cyclized onto an activated position of the pyridine ring (if such activation is present) to form a new six-membered ring.

Furthermore, the amine can be acylated, and the resulting amide can undergo intramolecular cyclization under various conditions. For example, reaction with a reagent that introduces a two-carbon unit could lead to the formation of a fused pyrazinone ring. The specific annulation strategy would depend on the desired target heterocycle and the reagents employed.

Applications of 2 3 Methylpyridin 2 Yl Ethanamine in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Pharmacologically Active Compounds

The chemical structure of 2-(3-Methylpyridin-2-YL)ethanamine, with its reactive primary amine and modifiable pyridine (B92270) core, makes it an attractive starting material for the synthesis of more complex and biologically active molecules. Medicinal chemists utilize this compound as a foundational element to construct novel derivatives with potential therapeutic applications.

A notable example is the synthesis of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, a compound that has been investigated for its potential in treating neurodegenerative diseases. The synthesis of such compounds often involves multi-step reaction sequences where the this compound moiety is introduced to build the final complex molecule. These synthetic strategies are designed to be efficient and allow for the generation of a diverse range of analogues for biological testing.

Role as a Key Scaffold or Linker in Potential Drug Candidates

The inherent structural properties of this compound make it an ideal scaffold or linker in the design of new drug candidates. A scaffold provides the core three-dimensional structure of a molecule, upon which various functional groups can be appended to optimize interactions with a biological target. As a linker, it can connect two or more pharmacophoric elements, ensuring they are held in the correct orientation for optimal activity.

Integration into Receptor Ligands and Modulators

The pyridine and ethylamine (B1201723) moieties of this compound are capable of engaging in various types of interactions with biological receptors, including hydrogen bonding, and electrostatic interactions. This makes it a valuable component in the design of receptor ligands and modulators. For instance, related pyridine-based structures have been successfully incorporated into antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target implicated in a variety of central nervous system disorders. nih.gov The this compound scaffold can be similarly utilized to develop novel ligands that modulate the activity of a wide range of receptors, offering potential treatments for neurological and psychiatric conditions.

Incorporation into Enzyme Inhibitors and Activators

Enzymes are another major class of drug targets, and this compound can serve as a core structure for the development of enzyme inhibitors or activators. The amine group can act as a key interaction point within an enzyme's active site, while the pyridine ring can be modified to enhance binding affinity and selectivity.

A significant example is the incorporation of the N-(3-methylpyridin-2-yl) group into a class of molecules designed as activators of NF-κB. One such compound, SRI-22819, which contains this structural motif, was developed to induce the expression of superoxide (B77818) dismutase 2 (SOD2), an enzyme that plays a crucial role in protecting cells from oxidative stress. cbs.dk This has potential therapeutic implications for conditions like amyotrophic lateral sclerosis (ALS), where oxidative damage is a key pathological feature. cbs.dk

Development of Biologically Active Scaffolds for Target Interaction

The development of novel, biologically active scaffolds is a cornerstone of modern drug discovery. The this compound structure can be used as a template to create libraries of compounds with diverse biological activities. By systematically modifying the pyridine ring and the ethylamine side chain, researchers can explore a wide chemical space and identify new scaffolds with desirable pharmacological properties. The flexibility of this scaffold allows for its adaptation to a variety of biological targets, making it a valuable tool in the search for new medicines.

Utilization in Combinatorial Chemistry and High-Throughput Screening Library Synthesis

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds. The structure of this compound is well-suited for these approaches. The primary amine group provides a convenient handle for a wide range of chemical transformations, allowing for the facile attachment of diverse building blocks.

This enables the creation of large and structurally diverse compound libraries based on the this compound scaffold. These libraries can then be screened against a multitude of biological targets to identify "hit" compounds with promising activity. The efficiency of this process significantly accelerates the early stages of drug discovery, increasing the probability of finding novel drug candidates. While direct examples for this specific compound are not extensively documented in publicly available literature, the principles of library synthesis are broadly applicable. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derived Compounds

Once a "hit" compound is identified, the next critical step is to understand its structure-activity relationship (SAR) and structure-property relationship (SPR). SAR studies involve systematically modifying the structure of the compound and evaluating the effect of these changes on its biological activity. This helps to identify the key structural features responsible for its pharmacological effects. SPR studies, on the other hand, examine how structural modifications influence the physicochemical properties of the compound, such as its solubility, stability, and metabolic profile.

For derivatives of this compound, SAR studies have provided valuable insights. For example, in the case of the NF-κB activator SRI-22819, which contains the N-(3-methylpyridin-2-yl) moiety, initial studies revealed that while the compound was active, it possessed poor pharmacokinetic properties. cbs.dk Subsequent SAR studies focused on creating hybrid molecules to improve these properties, leading to the synthesis of new analogues with enhanced activity and better metabolic stability. cbs.dk These studies are crucial for optimizing lead compounds into viable drug candidates.

| Compound/Analog | Modification | Impact on Activity/Property | Reference |

| SRI-22819 | Original compound | NF-κB activator, but poor ADME properties | cbs.dk |

| SRI-22819 Hybrids | Structural changes to the core | Improved activity and microsomal stability | cbs.dk |

| N-(6-methylpyridin-yl) amides | Replacement of alkyne with amide | Generally not well-tolerated, but some potent amides discovered | nih.gov |

| MTEP Analogues | Modifications to the thiazolyl-ethynyl-pyridine core | Identification of compounds with significantly higher potency as mGluR5 antagonists | ebi.ac.uk |

Table 1: Examples of SAR and SPR Findings for Compounds Containing a Methyl-Substituted Pyridine Moiety

Elucidation of Key Pharmacophores and Binding Motifs

The this compound framework possesses distinct chemical features that contribute to its pharmacophoric properties. The primary amine offers a key hydrogen bond donor and can be a center for ionic interactions, while the pyridine ring acts as a hydrogen bond acceptor and can participate in π-π stacking and hydrophobic interactions. The methyl group at the 3-position of the pyridine ring provides a subtle yet impactful steric and electronic modification that can influence binding affinity and selectivity.

In the context of developing novel therapeutics, this structural motif has been incorporated into more complex molecules to probe and interact with specific biological targets. For instance, derivatives of N-(3-methylpyridin-2-yl) have been investigated as potential agents for treating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). In a study focused on activators of the NF-κB pathway, the N-(3-methylpyridin-2-yl) group was a key component of the lead compound SRI-22819, N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine. nih.gov While this compound showed activity, its poor pharmacokinetic profile prompted further investigation into its pharmacophoric elements. The essential pharmacophore was identified as the combination of the 3-methylpyridin-2-yl amine and a second aromatic or heteroaromatic ring system, linked by a central core.

Analogs of the structurally related 3-(2-Aminoethyl)pyridine have been studied as ligands for α4β2 nicotinic cholinergic receptors (nAChRs). These studies suggest that the 2-aminoethylpyridine core orients itself within the receptor's binding pocket to engage in crucial interactions. It is proposed that the pyridine nitrogen acts as a hydrogen bond acceptor, a key interaction for affinity at nAChRs. The amino group is also critical for binding, likely forming hydrogen bonds with the receptor. These findings for a closely related analog provide valuable insights into the potential binding motifs of this compound derivatives.

The core pharmacophoric elements of the this compound scaffold can be summarized as:

A basic nitrogen atom in the ethylamine side chain for hydrogen bonding and ionic interactions.

The pyridine nitrogen as a hydrogen bond acceptor.

The aromatic pyridine ring for potential π-π stacking and hydrophobic interactions.

The 3-methyl group for influencing steric and electronic properties.

Optimization Strategies for Efficacy, Selectivity, and Potency

Once a lead compound containing the this compound scaffold is identified, medicinal chemists employ various optimization strategies to enhance its efficacy, selectivity, and potency. These strategies often involve systematic structural modifications to fine-tune the compound's interaction with its biological target and improve its drug-like properties.

In the development of NF-κB activators based on the SRI-22819 scaffold, direct modifications initially failed to improve microsomal stability. nih.gov This led to a strategy of making more significant structural changes to the core of the molecule. By creating hybrid compounds with Ataluren, an oxadiazole-containing drug, researchers were able to synthesize a series of derivatives with improved activity and microsomal stability. nih.gov This highlights a key optimization strategy: scaffold hopping and the creation of hybrid molecules to overcome undesirable pharmacokinetic properties while retaining or enhancing biological activity.

Structure-activity relationship (SAR) studies on 3-(2-Aminoethyl)pyridine analogs at α4β2 nAChRs revealed that substitutions on the pyridine ring significantly impact binding affinity. For example, the introduction of a 5-methoxy group on the pyridine ring of 3-(2-Aminoethyl)pyridine resulted in an analog with comparable affinity to its nicotine (B1678760) counterpart, whereas most other analogs showed a significant decrease in affinity. This demonstrates that even small electronic and steric modifications to the pyridine ring can be a powerful tool for optimizing potency.

A general approach to optimization often involves exploring the following modifications:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the pyridine ring can modulate electronic distribution and steric hindrance, thereby influencing binding affinity and selectivity.

Modification of the Ethylamine Side Chain: N-alkylation or N-acylation of the primary amine can alter its basicity and hydrogen bonding capacity, as well as introduce new interaction points.

Scaffold Modification: Replacing the pyridine ring with other heterocycles or modifying the linker between the pyridine and the amine can lead to novel compounds with improved properties.

The following table summarizes the effects of certain structural modifications on the activity of N-(3-methylpyridin-2-yl) derivatives and related compounds.

| Compound/Analog | Modification | Effect on Activity/Properties | Reference |

| SRI-22819 Hybrids | Hybridization with Ataluren scaffold | Improved activity and microsomal stability | nih.gov |

| 5-Methoxy-3-(2-Aminoethyl)pyridine | Addition of 5-methoxy group | Comparable affinity to nicotine analog at α4β2 nAChRs | |

| 6-Phenylethyl-3-(2-Aminoethyl)pyridine | Addition of 6-phenylethyl group | >1000-fold reduced affinity at α4β2 nAChRs |

Modulation of Ligand-Target Interactions via Structural Variations

The strategic introduction of structural variations to the this compound scaffold allows for the fine-tuning of ligand-target interactions. These modifications can alter the binding mode, enhance affinity, and improve selectivity by exploiting specific features of the target's binding site.

Pharmacological and Biological Evaluation of 2 3 Methylpyridin 2 Yl Ethanamine Derivatives

In Vitro Assay Methodologies for Characterizing Biological Activity

The initial characterization of the biological activity of novel compounds, such as derivatives of 2-(3-Methylpyridin-2-YL)ethanamine, commences with a battery of in vitro assays. These assays are crucial for determining the compound's primary biological targets and mechanism of action at the molecular and cellular levels.

Receptor Binding Studies and Ligand Affinity Assays

Receptor binding assays are fundamental in identifying which receptors a compound interacts with and the strength of that interaction. These assays typically involve incubating the test compound with a preparation of cell membranes or purified receptors that express the target of interest. A radiolabeled or fluorescently tagged ligand with known affinity for the receptor is also included. The ability of the test compound to displace the labeled ligand from the receptor is measured, allowing for the determination of its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For pyridine (B92270) derivatives, a wide range of receptors could be of interest depending on the structural features of the molecule. For instance, derivatives of the related 2-phenylethylamine scaffold have been extensively studied for their interaction with dopamine (B1211576) and serotonin (B10506) receptors. A hypothetical screening panel for a novel this compound derivative might include, but is not limited to, the receptors listed in the table below.

Table 1: Hypothetical Receptor Binding Affinity Profile for a this compound Derivative

| Receptor Target | Assay Type | Known Ligand | Hypothetical Ki (nM) |

| Dopamine D2 | Radioligand Binding | [3H]Spiperone | Data Not Available |

| Serotonin 5-HT2A | Radioligand Binding | [3H]Ketanserin | Data Not Available |

| Adrenergic α1 | Radioligand Binding | [3H]Prazosin | Data Not Available |

| Histamine (B1213489) H1 | Radioligand Binding | [3H]Pyrilamine | Data Not Available |

This table is for illustrative purposes only, as specific binding data for this compound derivatives are not currently available in the cited literature.

Enzyme Inhibition/Activation Assays

Many drugs exert their effects by modulating the activity of enzymes. Enzyme inhibition or activation assays are therefore a critical component of the pharmacological evaluation. These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Given the structural diversity of pyridine derivatives, they have the potential to inhibit a wide array of enzymes. For example, some pyridine-based compounds have been investigated as inhibitors of kinases, cyclooxygenases (COX), and other enzymes implicated in disease.

Table 2: Illustrative Enzyme Inhibition Data for Hypothetical this compound Derivatives

| Enzyme Target | Assay Principle | Substrate | Hypothetical IC50 (µM) |

| Monoamine Oxidase A (MAO-A) | Fluorometric | Amplex Red | Data Not Available |

| Cyclooxygenase-2 (COX-2) | Colorimetric | Arachidonic Acid | Data Not Available |

| Mitogen-activated protein kinase (MAPK) | Kinase Activity Assay | ATP, Substrate Peptide | Data Not Available |

This table presents a hypothetical scenario, as specific enzyme inhibition data for this compound derivatives are not available in the public domain.

Cell-Based Functional Assays (e.g., reporter gene assays, cellular viability)

Following initial target identification through binding and enzyme assays, cell-based functional assays are employed to understand the compound's effect in a more biologically relevant context. These assays can confirm whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Reporter gene assays are commonly used to measure receptor activation. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of a specific signaling pathway.

Cellular viability assays , such as the MTT or MTS assay, are used to assess the cytotoxicity of a compound. These assays measure the metabolic activity of cells, which is an indicator of cell health and proliferation. Such studies are crucial in the early assessment of a compound's therapeutic index. For instance, various pyridine derivatives have been evaluated for their anti-proliferative effects against cancer cell lines.

Second messenger assays measure changes in the intracellular concentrations of signaling molecules like cyclic AMP (cAMP) or calcium in response to compound treatment.

High-Content Screening Approaches

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in intact cells. This powerful technique can provide detailed information on a compound's effects on cellular morphology, protein localization, and other complex cellular processes. For novel pyridine derivatives, HCS could be used to identify unexpected biological activities or to elucidate the mechanism of action of compounds identified in primary screens.

In Vivo Models for Preclinical Evaluation of Derived Compounds

Pharmacodynamic Assessments and Target Engagement Studies

Pharmacodynamic (PD) assessments aim to understand the biochemical and physiological effects of the drug on the body. A key component of this is demonstrating that the drug interacts with its intended target in the living animal, a concept known as target engagement.

Biomarker Analysis: The effect of the compound on downstream biomarkers of target activity is often measured. For example, if a this compound derivative were found to inhibit a specific kinase in vitro, a PD study might measure the phosphorylation state of a known substrate of that kinase in tissue samples from treated animals.

Positron Emission Tomography (PET): For central nervous system (CNS) targets, PET imaging can be a powerful tool for demonstrating target engagement non-invasively. This technique uses a radiolabeled tracer that binds to the target of interest. By administering the test compound and observing a reduction in the tracer's signal, researchers can quantify the extent of target occupancy by the drug.

Behavioral Models: In the case of compounds targeting the CNS, a variety of behavioral models in rodents can be used to assess pharmacodynamic effects. For example, if a compound is hypothesized to have anxiolytic properties, it might be tested in models such as the elevated plus-maze or light-dark box. Anticonvulsant activity can be assessed in models of chemically or electrically induced seizures.

Efficacy Studies in Relevant Disease Models

The therapeutic efficacy of 2-aminoethylpyridine derivatives is often evaluated in animal models that replicate aspects of human diseases. A prominent example is Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), which is widely used in the treatment of vestibular disorders like Ménière's disease. researchgate.netdrugbank.com Its efficacy has been substantiated in various preclinical models.

In guinea pig models, Betahistine has been shown to produce a dose-dependent increase in blood flow within the cochlea and vestibular system, a key mechanism for alleviating vertigo symptoms. frontiersin.orgplos.org Studies in cat and rat models of acute unilateral vestibular damage demonstrate that these derivatives can accelerate the recovery of posture and balance. frontiersin.orgnih.gov For instance, research in rats with unilateral labyrinthectomy showed that Betahistine administration beneficially impacted the recovery of dynamic functions, such as locomotion. nih.gov The efficacy in these models is often linked to the restoration of vestibular function and the compensation for neural damage. researchgate.net

Furthermore, the broader 2-heteroarylethylamine class, which includes 2-aminoethylpyridine derivatives, has shown efficacy in diverse disease models. Derivatives have been developed with antihypertensive activity, antimalarial properties against Plasmodium falciparum strains in mice, and as NMDA (N-methyl-ᴅ-aspartate) channel blockers for neurological conditions. nih.govbeilstein-journals.org

Table 1: Efficacy of Representative 2-Aminoethylpyridine Derivatives in Disease Models

| Compound/Derivative Class | Disease Model | Animal Model | Observed Efficacy | Citation(s) |

| Betahistine | Vestibular Disorders / Ménière's Disease | Guinea Pig | Dose-dependent increase in cochlear and vestibular blood flow. | frontiersin.orgplos.org |

| Betahistine | Acute Unilateral Vestibulopathy | Rat | Improved recovery of dynamic locomotor functions. | nih.gov |

| Betahistine | Vestibular Pathology | Cat | Acceleration of posture and balance recovery. | frontiersin.org |

| 2-Hydroxy-2-thienylethylamines | Hypertension | Not Specified | Blood pressure lowering effect. | nih.govbeilstein-journals.org |

| Halohistidine Derivatives | Malaria | Mouse | Activity against chloroquine-sensitive and resistant P. falciparum. | nih.govbeilstein-journals.org |

Early ADME (Absorption, Distribution, Metabolism, Excretion) Considerations in Vivo for Derived Compounds

The in vivo pharmacokinetic profile of a drug candidate is critical for its development. Early ADME studies provide insights into how the body processes a compound. Data from Betahistine serves as an excellent model for what can be expected from derivatives of this compound.

Distribution: Plasma protein binding for Betahistine is exceptionally low, reported at less than 5%. drugbank.comwhite-medicine.com This low level of binding means that a high fraction of the drug is free to interact with its biological targets.

Metabolism: A crucial characteristic of Betahistine is its extensive and rapid first-pass metabolism. mdpi.com The primary metabolic pathway involves oxidation by monoamine oxidase (MAO) enzymes, which converts Betahistine into its major, but pharmacologically inactive, metabolite: 2-pyridylacetic acid (2-PAA). white-medicine.commdpi.com Due to this rapid metabolism, plasma concentrations of the parent drug are often extremely low or undetectable, making the measurement of 2-PAA a necessary surrogate for pharmacokinetic studies. white-medicine.commdpi.com

Excretion: The inactive metabolite, 2-PAA, is primarily eliminated from the body through the urine. drugbank.comwhite-medicine.com

The pharmacokinetic parameters for Betahistine are typically based on the measurement of its metabolite, 2-PAA, and have been shown to be linear across the therapeutic dose range. researchgate.netmdpi.com

Table 2: Summary of Early ADME/PK Parameters for Betahistine (via its metabolite 2-PAA)

| Parameter | Finding | Description | Citation(s) |

| Absorption | Rapid and complete | Well-absorbed from the GI tract after oral administration. | drugbank.comwhite-medicine.com |

| Distribution | <5% | Very low binding to plasma proteins. | drugbank.comwhite-medicine.com |

| Metabolism | Extensive first-pass | Rapidly metabolized by monoamine oxidase (MAO) to the inactive 2-PAA. | white-medicine.commdpi.com |

| Tmax (2-PAA) | ~1 hour | Time to reach maximum plasma concentration of the metabolite. | white-medicine.commdpi.com |

| Half-life (2-PAA) | ~3-5 hours | The time it takes for the plasma concentration of the metabolite to reduce by half. | white-medicine.commdpi.com |

| Excretion | Primarily renal | The 2-PAA metabolite is eliminated mainly through urine. | drugbank.comwhite-medicine.com |

Identification of Biological Targets and Elucidation of Mechanisms of Action for Derived Compounds

The 2-aminoethylpyridine scaffold is a versatile pharmacophore that can interact with a variety of biological targets. The specific targets and mechanisms of action depend on the substitutions made to the parent structure.

For Betahistine, the mechanism of action in treating vestibular disorders is understood to be multifactorial, primarily involving the histaminergic system. researchgate.netcbg-meb.nl It acts as a weak agonist at histamine H1 receptors and, more significantly, as a potent antagonist at histamine H3 receptors. researchgate.netplos.orgmdpi.com

H1 Receptor Agonism: This action is linked to vasodilation in the inner ear, increasing microcirculation in the cochlea and vestibular organs, which can help to resolve the pathological fluid imbalance (endolymphatic hydrops) associated with Ménière's disease. frontiersin.orgplos.orgresearchgate.net

H3 Receptor Antagonism: This is considered its primary mechanism. By blocking H3 autoreceptors in the central nervous system (specifically in the tuberomammillary nucleus), Betahistine inhibits the negative feedback loop for histamine synthesis. This leads to increased release of histamine, which acts as a neuromodulator to enhance central vestibular compensation and neuronal plasticity, helping the brain adapt to vestibular damage. frontiersin.orgnih.govresearchgate.net A peripheral effect at H3 receptors in the vestibular nuclei is also thought to reduce the asymmetric firing of vestibular neurons, thereby decreasing vertigo symptoms. researchgate.netcbg-meb.nl

The broader class of 2-aminoethylpyridine derivatives has been shown to target other receptors, highlighting the scaffold's adaptability. For example, derivatives have been synthesized to act as dopamine D3 receptor agonists (Pramipexole) for Parkinson's disease and as NMDA receptor channel blockers (Lanicemine) for depression. nih.govbeilstein-journals.org

Table 3: Biological Targets and Mechanisms for 2-Aminoethylpyridine Derivatives

| Compound/Derivative | Biological Target(s) | Mechanism of Action | Therapeutic Area | Citation(s) |

| Betahistine | Histamine H1 Receptor (agonist), Histamine H3 Receptor (antagonist) | Increases inner ear blood flow; enhances central histaminergic neurotransmission and vestibular compensation. | Vestibular Disorders | researchgate.netresearchgate.netmdpi.com |

| Lanicemine | NMDA Receptor | Channel blocker. | Depression | nih.govbeilstein-journals.org |

| Pramipexole | Dopamine D3 Receptor | Agonist. | Parkinson's Disease | nih.govbeilstein-journals.org |

Assessment of Selectivity and Potential Off-Target Effects of Derived Compounds

Selectivity is a critical attribute of a drug, as it determines its specificity of action and can predict potential side effects. For derivatives of this compound, the goal is to achieve high affinity for the desired biological target while minimizing interactions with other receptors or enzymes.

Betahistine demonstrates a distinct selectivity profile. It is a potent antagonist of the H3 receptor and a weak agonist of the H1 receptor, with negligible affinity for the histamine H2 receptor. researchgate.net This selectivity is fundamental to its therapeutic effect, as H2 receptor activation is associated with gastric acid secretion. The strong H3 antagonism compared to the weak H1 agonism is a key feature of its pharmacological profile. plos.orgnih.govmdpi.com

Potential off-target effects are often related to a compound's metabolism or its interaction with unintended targets. The primary metabolic pathway for Betahistine via monoamine oxidase (MAO) is a key consideration. drugbank.com This has led to studies exploring the co-administration of MAO inhibitors to increase the bioavailability of the parent drug, though this could also increase the risk of interactions. nih.gov Furthermore, because of its action on histamine receptors, co-administration with H1 antagonists (e.g., antihistamines like diphenhydramine) can diminish its therapeutic efficacy. cbg-meb.nl The development of new derivatives from the this compound scaffold would require extensive screening against a panel of receptors and enzymes to establish a comprehensive selectivity profile and identify any potential off-target liabilities.

Analytical Methodologies for 2 3 Methylpyridin 2 Yl Ethanamine and Its Derivatives in Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the interaction of electromagnetic radiation with the compound, detailed structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(3-Methylpyridin-2-YL)ethanamine, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons, the ethylamine (B1201723) chain protons (methylene adjacent to the ring and methylene (B1212753) adjacent to the amine), the amine protons, and the aromatic protons on the pyridine (B92270) ring. docbrown.inforesearchgate.net The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents. Spin-spin coupling between adjacent non-equivalent protons would lead to splitting of these signals, providing further structural insights. docbrown.info For instance, the ethylamine protons would likely appear as two triplets.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring, the methyl group, and the ethylamine side chain would be characteristic of their local electronic environment. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, confirming the arrangement of the ethylamine chain and the relative positions of protons on the pyridine ring. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

A study on 2-amino-3-methylpyridine (B33374) utilized DFT calculations to predict and compare ¹H and ¹³C NMR chemical shifts, showing good correlation with experimental data. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.3 | ~18 |

| Methylene (Ring-CH₂) | ~2.9 | ~35 |

| Methylene (CH₂-NH₂) | ~3.1 | ~42 |

| Amine (NH₂) | Variable | - |

| Pyridine-H4 | ~7.2 | ~137 |

| Pyridine-H5 | ~7.6 | ~122 |

| Pyridine-H6 | ~8.4 | ~148 |

| Pyridine-C2 | - | ~159 |

| Pyridine-C3 | - | ~132 |

| Pyridine-C4 | - | ~137 |

| Pyridine-C5 | - | ~122 |

| Pyridine-C6 | - | ~148 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is suitable for polar and thermally labile molecules. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 137.10, corresponding to its molecular formula C₈H₁₂N₂. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. cdc.gov It is particularly useful for volatile compounds and can be used to analyze derivatives of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern. docbrown.infohmdb.ca Common fragmentation pathways for similar alkyl amines involve cleavage of the C-C bond adjacent to the nitrogen, which for this compound could lead to a stable ion at m/z 30 ([CH₂NH₂]⁺). docbrown.info Studies on ketamine analogues have detailed fragmentation pathways that can be analogous to those of substituted pyridines. mdpi.com

HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹). Studies on pyridine and its derivatives show characteristic bands in these regions. cdnsciencepub.comnih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The pyridine ring in this compound is a chromophore that absorbs UV light. The UV spectrum of pyridine typically shows absorption maxima around 250-270 nm. researchgate.netresearchgate.net The substitution on the pyridine ring can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift).

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and in the case of chiral molecules, from its enantiomer.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds.

Purity and Quantification: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of this compound and its derivatives. nih.gov A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is a typical setup. sielc.comthermofisher.com The compound's retention time is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantification. A gradient elution may be employed to separate compounds with a wide range of polarities.

Chiral Separations: Since this compound is achiral, this subsection would apply to its chiral derivatives. If a chiral center is introduced into the molecule, the resulting enantiomers can be separated using chiral HPLC. nih.govmdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. mdpi.com The development of a chiral HPLC method often involves screening different CSPs and mobile phases to achieve optimal separation. sigmaaldrich.com Alternatively, diastereomers can be formed by reacting the chiral analyte with a chiral derivatizing agent, and these can then be separated on a standard achiral column. mdpi.com

Table 2: Example HPLC Method Parameters

| Parameter | Value |

| Column | Primesep 100 mixed-mode |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid (H₂SO₄) buffer |

| Detection | UV at 260 nm |

| Mode | Isocratic |

This is an example for a similar compound, 1-pyridin-3-yl-ethylamine, and would need to be optimized for this compound. sielc.com

Gas Chromatography (GC) for Volatile Species and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cdc.govmee.gov.cn

Volatile Species Analysis: GC is well-suited for the analysis of pyridine and its volatile derivatives. acs.org A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used. researchgate.net Detection is often performed using a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (MS) for identification. cdc.gov Headspace GC can be employed to analyze for residual volatile solvents or impurities. mee.gov.cntandfonline.com

Reaction Monitoring: GC can be used to monitor the progress of reactions involving this compound or its precursors. By taking aliquots from the reaction mixture at different time points and analyzing them by GC, the consumption of reactants and the formation of products can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. While pyridine can be injected into a GC system, care must be taken as it is a strong organic base and could potentially degrade certain column stationary phases over time, though many modern columns are robust enough to handle it. researchgate.net

Advanced Analytical Approaches for Complex Matrices and Biological Samples

The detection and quantification of this compound and its derivatives in complex matrices, such as biological fluids, present significant analytical challenges. The inherent complexity of these samples necessitates the use of highly selective and sensitive advanced analytical techniques. This section explores two powerful methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE), which are pivotal in the metabolic profiling and analysis of these compounds.

LC-MS/MS for Metabolite Identification of Derived Compounds

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of drug metabolites in biological samples due to its exceptional sensitivity and specificity. nih.gov This technique is particularly crucial for compounds like this compound, also known as Betahistine, where the parent drug may be present at extremely low concentrations in plasma. mdpi.com Consequently, pharmacokinetic studies often rely on the quantification of its major metabolite, 2-pyridylacetic acid (2-PAA), as a surrogate. mdpi.com

The LC-MS/MS methodology involves separating the analyte of interest from the complex sample matrix using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. The mass spectrometer isolates the precursor ion of the target molecule, fragments it, and then detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification. nih.gov

A validated LC-MS/MS method for the quantification of Betahistine in human plasma utilizes a liquid-liquid extraction for sample preparation followed by chromatographic separation on a C18 column. journalcmpr.com The detection is achieved by monitoring the specific mass transition of the protonated molecule. For instance, Betahistine can be monitored for the fragmentation of m/z 137.1 to 94.0. journalcmpr.com To ensure accuracy, a deuterated internal standard, such as Betahistine-d4, is often employed, monitoring a transition like m/z 140.2 to 94.10. journalcmpr.com